Isomalt: A Comprehensive Technical Guide for Pharmaceutical Applications
Isomalt: A Comprehensive Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt, a sugar alcohol (polyol), has emerged as a versatile excipient in the pharmaceutical industry, offering a range of desirable properties for the formulation of various dosage forms.[1][2] It is an equimolar mixture of two disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][3] This unique composition provides a favorable taste profile, low hygroscopicity, and excellent stability, making it a suitable alternative to traditional sugars in formulations such as tablets, lozenges, and syrups.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of isomalt, detailing its performance characteristics, experimental evaluation protocols, and applications in pharmaceutical development.
Chemical Structure and Manufacturing Process
Isomalt is synthetically produced from sucrose (B13894) in a two-stage process.[5][6] Initially, sucrose undergoes enzymatic transglucosidation to form isomaltulose. Subsequently, isomaltulose is hydrogenated to yield the final mixture of GPM and GPS.[5][6]
Caption: Manufacturing process of Isomalt from Sucrose.
The ratio of GPM to GPS can be varied during manufacturing to produce different grades of isomalt with distinct properties, particularly solubility.[7][8]
Physicochemical Properties
The pharmaceutical performance of isomalt is dictated by its unique physicochemical characteristics. A summary of these properties is presented below, followed by detailed discussions.
Data Summary
| Property | Value | References |
| Molecular Formula | C12H24O11 | [1] |
| Molecular Weight | 344.31 g/mol | [2] |
| Appearance | White, odorless, crystalline powder or granules | [1][9] |
| Taste | Pleasant, sugar-like, mild sweetness (approx. 45-65% of sucrose) | [1][9] |
| Melting Point | 145-150 °C | [1] |
| Decomposition Temperature | > 160 °C | [1] |
| Solubility in Water | ~24.5% (w/w) at room temperature; increases with temperature | [1] |
| 25 g/100g of solution at 25 °C | [1] | |
| 38 g/100mL at 20 °C | [9] | |
| 150 g/100mL at 100 °C | [9] | |
| Solubility in Ethanol | Sparingly soluble to practically insoluble | [1][10] |
| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25 °C | [1][6] |
| Bulk Density | 0.45 ± 0.007 g/mL | [11] |
| Tapped Density | 0.50 ± 0.0093 g/mL | [11] |
| Carr's Index | 9.43 ± 2.17 | [11] |
| Hausner Ratio | 1.10 ± 0.026 | [11] |
Solubility
The aqueous solubility of isomalt is temperature-dependent, increasing significantly with a rise in temperature.[1][9] Different grades of isomalt exhibit varying solubilities, which can be leveraged to modulate tablet disintegration times.[12][13] For instance, isomalt with a 3:1 GPS to GPM ratio has a higher aqueous solubility (42 g in 100 g at 20 °C) compared to a 1:1 ratio (25 g in 100 g at 20 °C).[8]
Thermal Stability
Isomalt demonstrates excellent thermal and chemical stability.[1][6] It can withstand high temperatures without decomposition or discoloration, a crucial attribute for processes like high-temperature granulation or candy manufacturing.[9] When melted, no changes in its molecular structure are observed.[2][6]
Hygroscopicity
A key advantage of isomalt is its low hygroscopicity.[1][14] It remains stable and does not readily absorb moisture from the environment, even at a relative humidity of 85% at 25°C.[1][6] This property contributes to the excellent physical stability of final dosage forms, preventing issues such as sticking and clumping during storage.[14][15]
Powder Properties and Compressibility
Directly compressible grades of isomalt exhibit good flowability and compressibility, making them suitable for direct compression tableting.[12][15] The sponge-like structure of certain grades provides a large surface area for drug loading and facilitates the production of tablets with high mechanical strength.[3][16] Heckel analysis has shown that isomalt undergoes plastic deformation during compression.[15]
Experimental Protocols
Determination of Powder Flow Properties
The flow properties of isomalt powder can be characterized using standard pharmacopeial methods.
Caption: Workflow for the analysis of powder flow properties.
-
Bulk and Tapped Density: Determined by measuring the volume of a known mass of powder before and after tapping in a graduated cylinder.[11][17]
-
Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to predict the flowability and compressibility of the powder.[11][17]
-
Angle of Repose: Measured by allowing the powder to flow through a funnel onto a flat surface and measuring the angle of the resulting cone.[11]
Evaluation of Tablet Properties
The performance of isomalt in tablet formulations is assessed by evaluating the following parameters:
-
Hardness (Crushing Strength): Measured using a tablet hardness tester to determine the mechanical strength of the tablets.[12]
-
Friability: Assessed by tumbling a known weight of tablets in a friabilator and measuring the weight loss to determine their resistance to abrasion.[18]
-
Disintegration Time: Determined using a disintegration tester to measure the time it takes for tablets to break up in a liquid medium.[12]
-
Dissolution Rate: Evaluated using a dissolution apparatus to measure the rate and extent of drug release from the tablet.[15]
Pharmaceutical Applications
Isomalt's favorable properties make it a valuable excipient in a wide range of pharmaceutical dosage forms.[1][2][7]
Tablets
Isomalt is extensively used as a filler and binder in direct compression tableting.[12] Its good compressibility allows for the production of hard, low-friability tablets.[16][18] Different grades of isomalt can be selected to achieve desired disintegration times, making it suitable for both conventional and orally disintegrating tablets (ODTs).[12][13] In ODTs, the pleasant taste and negative heat of solution of isomalt contribute to a positive patient experience.[7][19]
Lozenges and Medicated Confectionery
Due to its high thermal stability, low hygroscopicity, and pleasant taste, isomalt is an ideal excipient for the manufacture of lozenges and other medicated confectionery.[1][4] It helps in producing sugar-free formulations with a smooth mouthfeel.
Syrups and Suspensions
Isomalt can be used as a sugar substitute in liquid formulations like syrups and suspensions to provide sweetness without contributing to dental caries.[2][20] Its chemical stability is an advantage in these aqueous-based systems.[1]
Carrier for Liquid APIs
The porous, sponge-like structure of certain isomalt grades makes them effective carriers for liquid active pharmaceutical ingredients (APIs), enabling the formulation of solid dosage forms from liquids.[3][16][18]
Stability and Compatibility
Isomalt exhibits excellent chemical and physical stability.[1][6] It is resistant to acids and microbial degradation.[2][6] Being a non-reducing sugar, it does not participate in Maillard browning reactions with amines, which enhances the stability of formulations containing amine-functionalized APIs.[2][6] Studies have shown that tablets formulated with isomalt maintain their physical characteristics even after prolonged storage at high humidity.[15]
Regulatory Status
Isomalt is widely approved for use in pharmaceutical products and food in numerous countries, including the United States and the European Union.[4][5][20] It has been affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[20] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of "not specified" for isomalt, the safest category for a food ingredient.[6][20]
Conclusion
Isomalt is a multifunctional pharmaceutical excipient with a unique combination of physicochemical properties that make it highly suitable for a variety of oral solid and liquid dosage forms. Its excellent stability, low hygroscopicity, good compressibility, and pleasant taste profile offer significant advantages in formulation development. For researchers and drug development professionals, understanding the technical specifications and performance characteristics of isomalt is key to leveraging its full potential in creating robust, stable, and patient-friendly pharmaceutical products.
References
- 1. Isomalt | 64519-82-0 [chemicalbook.com]
- 2. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. vw-ingredients.com [vw-ingredients.com]
- 5. Isomalt - Wikipedia [en.wikipedia.org]
- 6. Isomalt - CD Formulation [formulationbio.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Orodispersibles and minitablets: optimising patient compliance by improving the sensory properties with isomalt [manufacturingchemist.com]
- 9. zhishangchemical.com [zhishangchemical.com]
- 10. chembk.com [chembk.com]
- 11. impactfactor.org [impactfactor.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. easybuyingredients.com [easybuyingredients.com]
- 15. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. New orodispersible mini-tablets for paediatric use - A comparison of isomalt with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caloriecontrol.org [caloriecontrol.org]
